molecular formula C20H22N4 B12267740 N-methyl-N-[1-(quinolin-4-yl)piperidin-4-yl]pyridin-2-amine

N-methyl-N-[1-(quinolin-4-yl)piperidin-4-yl]pyridin-2-amine

Cat. No.: B12267740
M. Wt: 318.4 g/mol
InChI Key: YWLKVSZBXHFXDD-UHFFFAOYSA-N
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Description

N-methyl-N-[1-(quinolin-4-yl)piperidin-4-yl]pyridin-2-amine: is a complex organic compound that features a quinoline moiety, a piperidine ring, and a pyridine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[1-(quinolin-4-yl)piperidin-4-yl]pyridin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Piperidine Ring Formation: The piperidine ring can be formed via the hydrogenation of pyridine derivatives or through cyclization reactions involving appropriate precursors.

    Coupling Reactions: The quinoline and piperidine moieties are then coupled using a suitable linker, often involving nucleophilic substitution reactions.

    Final Assembly: The pyridine group is introduced in the final step, typically through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[1-(quinolin-4-yl)piperidin-4-yl]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas, palladium on carbon, and sodium borohydride.

    Substitution: Sodium hydride, lithium diisopropylamide, and various halogenated reagents.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Functionalized pyridine derivatives.

Scientific Research Applications

N-methyl-N-[1-(quinolin-4-yl)piperidin-4-yl]pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-methyl-N-[1-(quinolin-4-yl)piperidin-4-yl]pyridin-2-amine involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, potentially disrupting replication and transcription processes. The piperidine ring may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity. The pyridine group can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler analog with a single quinoline ring.

    Piperidine: A basic structure featuring only the piperidine ring.

    Pyridine: A fundamental aromatic heterocycle.

Uniqueness

N-methyl-N-[1-(quinolin-4-yl)piperidin-4-yl]pyridin-2-amine is unique due to its combination of three distinct heterocyclic moieties, which confer a range of chemical and biological properties. This structural complexity allows for versatile applications and interactions with various molecular targets, making it a valuable compound in scientific research.

Properties

Molecular Formula

C20H22N4

Molecular Weight

318.4 g/mol

IUPAC Name

N-methyl-N-(1-quinolin-4-ylpiperidin-4-yl)pyridin-2-amine

InChI

InChI=1S/C20H22N4/c1-23(20-8-4-5-12-22-20)16-10-14-24(15-11-16)19-9-13-21-18-7-3-2-6-17(18)19/h2-9,12-13,16H,10-11,14-15H2,1H3

InChI Key

YWLKVSZBXHFXDD-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C2=CC=NC3=CC=CC=C32)C4=CC=CC=N4

Origin of Product

United States

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